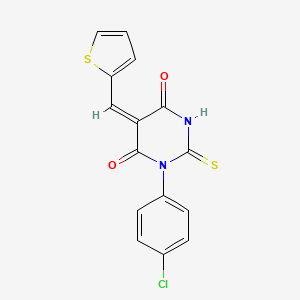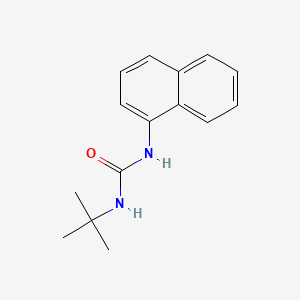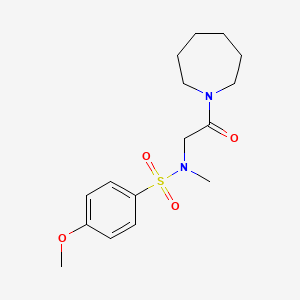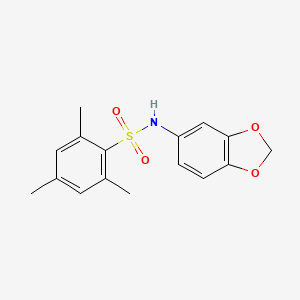![molecular formula C19H24ClN3 B5719350 (4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5719350.png)
(4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor (CRF) receptor. It was first synthesized by Pfizer in the early 1990s and has since been used in scientific research to study the role of CRF in stress-related disorders.
Mécanisme D'action
(4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine acts as a competitive antagonist at the CRF receptor, blocking the binding of CRF and preventing its activation of the HPA axis. This leads to a decrease in the release of stress hormones such as cortisol.
Biochemical and Physiological Effects:
(4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine has been shown to reduce anxiety-like behavior in animal models, suggesting that it may have potential as a treatment for anxiety disorders. It has also been shown to reduce the rewarding effects of drugs of abuse such as cocaine and alcohol, suggesting that it may have potential as a treatment for addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine in lab experiments is that it is a selective antagonist of the CRF receptor, which allows for more precise manipulation of the CRF system. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research involving (4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine. One direction is to further explore its potential as a treatment for anxiety disorders and addiction. Another direction is to investigate its effects on other physiological systems, such as the immune system and the cardiovascular system. Additionally, there is potential for the development of new drugs based on the structure of (4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine that may have improved solubility and other desirable properties.
Méthodes De Synthèse
The synthesis of (4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine involves several steps, including the reaction of 2-chlorobenzylamine with piperazine, followed by the reaction of the resulting compound with 4-bromobenzaldehyde. The final step involves the reduction of the resulting compound with lithium aluminum hydride to yield (4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine.
Applications De Recherche Scientifique
(4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine has been used in scientific research to study the role of CRF in stress-related disorders such as anxiety, depression, and addiction. It has been shown to block the effects of CRF on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Propriétés
IUPAC Name |
4-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3/c1-21(2)17-9-7-16(8-10-17)15-22-11-13-23(14-12-22)19-6-4-3-5-18(19)20/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWPPXMDKKWARS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5262390 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-ethylcyclohexyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B5719296.png)



![N-(3-hydroxy-5-nitrophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5719323.png)



![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5719364.png)

![ethyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5719377.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5719380.png)